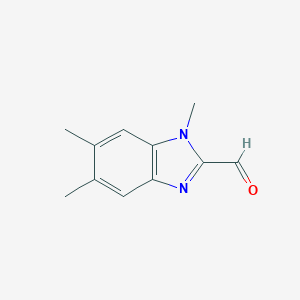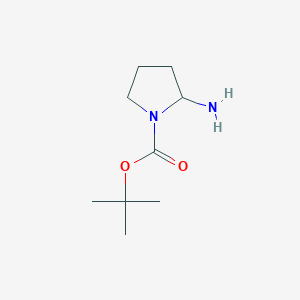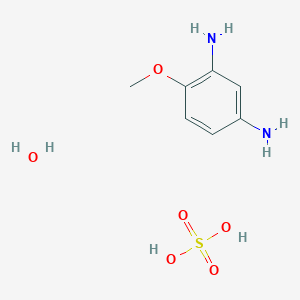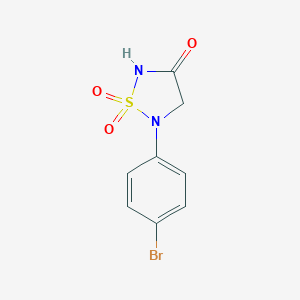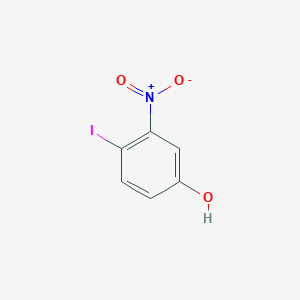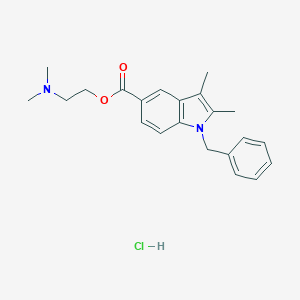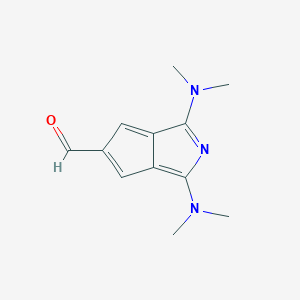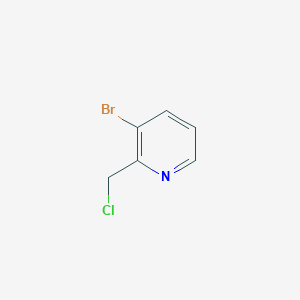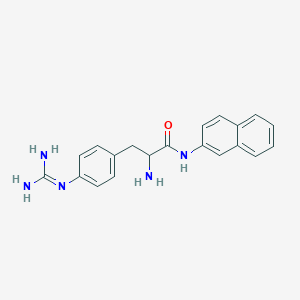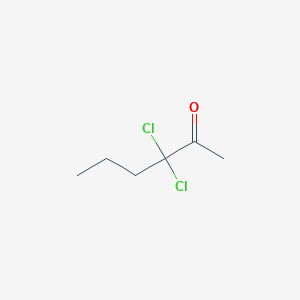![molecular formula C8H13NO2 B053752 (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116693-32-4](/img/structure/B53752.png)
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is a compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Wirkmechanismus
The mechanism of action of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves the inhibition of glutamate release. Glutamate is an excitatory neurotransmitter that is involved in many important functions in the brain, including learning and memory. By inhibiting the release of glutamate, (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde may help to reduce the symptoms of neurological disorders.
Biochemische Und Physiologische Effekte
Studies have shown that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has a number of interesting biochemical and physiological effects. For example, this compound has been found to have an inhibitory effect on the release of glutamate, as mentioned above. Additionally, studies have shown that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde can modulate the activity of GABA receptors, which are important in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in lab experiments is that it has been found to be relatively stable under a variety of conditions. Additionally, this compound has been shown to have a high degree of selectivity for glutamate receptors, which makes it a useful tool for investigating the role of glutamate in the brain. One limitation of using (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research on (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde. One area where this compound may have potential applications is in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further research is needed to investigate the mechanism of action of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in more detail, as well as its potential off-target effects on other neurotransmitter systems. Finally, studies are needed to investigate the safety and efficacy of this compound in animal models and in human clinical trials.
Synthesemethoden
The synthesis of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves a series of steps that have been developed over time. One method that has been used involves the reaction of 2,3-dihydro-1H-pyrrolizine with nitrosobenzene in the presence of a catalyst. This reaction results in the formation of (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde as a product.
Wissenschaftliche Forschungsanwendungen
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has been studied for its potential applications in scientific research. One area where this compound has been investigated is in the field of neuroscience. Studies have shown that this compound has an inhibitory effect on the release of glutamate, which is an important neurotransmitter in the brain. This suggests that (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde may have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
CAS-Nummer |
116693-32-4 |
|---|---|
Produktname |
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde |
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
(2S,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8+/m1/s1 |
InChI-Schlüssel |
VDZGIIOVACLOED-SFYZADRCSA-N |
Isomerische SMILES |
C1CCN2[C@H](C1)C[C@H](O2)C=O |
SMILES |
C1CCN2C(C1)CC(O2)C=O |
Kanonische SMILES |
C1CCN2C(C1)CC(O2)C=O |
Synonyme |
2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





